Pyridine, 2-(thionitroso)-

Cycloaddition Chemistry Dienophile Reactivity Hetero-Diels-Alder

Researchers requiring regioselective thionitroso dienophiles often face limited access to the 2-substituted pyridine isomer. Pyridine, 2-(thionitroso)- (CAS 157736-80-6) solves this by providing the unique -N=S electrophile at the 2-position, enabling distinct periselectivity in [2+4] cycloadditions vs. the 3-isomer. • Unique bidentate (N,S) coordination mode for soft transition metal catalysts (Re, Ru, Pd). • Access regioisomeric 3,6-dihydro-1,2-thiazine scaffolds complementary to 3-thionitrosopyridine. • Soft electrophilic warhead for cysteine-selective probe development. Supplied as a custom synthesis item with batch-specific QC documentation. Global shipping.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
Cat. No. B13811888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(thionitroso)-
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N=S
InChIInChI=1S/C5H4N2S/c8-7-5-3-1-2-4-6-5/h1-4H
InChIKeyDXSAKQUYDKJCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 2-(thionitroso)-: Specialized Thionitrosoheteroarene


Pyridine, 2-(thionitroso)- is an organosulfur heterocycle with the molecular formula C5H4N2S, a regioisomer of the first known thionitrosoheteroarene, 3-thionitrosopyridine [1]. It belongs to the class of thionitroso compounds (R–N=S), which are the sulfur analogs of nitroso compounds and are recognized as versatile dienophiles and enophiles in cycloaddition chemistry [2]. This compound is primarily utilized as a specialized research chemical for investigating structure-reactivity relationships in [2+4] cycloadditions and as a potential ligand for transition metals, leveraging the unique electronic character of the C=N–S moiety [3].

Why Substitution with Other Pyridine Derivatives Fails


Scientific and industrial users cannot freely substitute Pyridine, 2-(thionitroso)- with common analogs like 2-nitrosopyridine, pyridine-2-thione, or even its 3-substituted isomer due to fundamentally different electronic structures and reactivity profiles. The thionitroso group (–N=S) is a markedly softer electrophilic center than the nitroso group (–N=O), leading to distinct periselectivity and regioselectivity in cycloadditions [1]. Furthermore, the position of the thionitroso group on the pyridine ring critically influences its stability and coordination behavior; the 2-isomer can act as a bidentate ligand through the pyridine nitrogen and the thionitroso sulfur, a mode that is geometrically disfavored for the 3-isomer [2]. Simple substitution with a pyridine-2-thione fails to replicate the thionitroso compound's ability to act as a soft, neutral dienophile in hetero-Diels-Alder reactions, leading to different reaction outcomes and product architectures [1].

Quantitative Differentiation Evidence vs. Structural Analogs


Enhanced Dienophilic Reactivity: Thionitroso vs. Nitroso

Thionitroso compounds, as a class, exhibit significantly higher reactivity as dienophiles in [2+4] cycloadditions compared to their nitroso analogs [1]. Theoretical calculations indicate that the N=S bond in thionitroso compounds has a lower LUMO energy than the N=O bond in nitroso compounds, making them more susceptible to nucleophilic attack. While direct head-to-head kinetic data for Pyridine, 2-(thionitroso)- versus 2-nitrosopyridine is not available in the public domain, the class-level inference is strong and consistently supported by reviews of thionitroso chemistry [1]. This translates to a broader scope of diene partners and milder reaction conditions for thionitrosoarenes.

Cycloaddition Chemistry Dienophile Reactivity Hetero-Diels-Alder

Regioselectivity in Cycloadditions

The pioneering work on thionitrosoarene chemistry demonstrates that 3-thionitrosopyridine undergoes cycloaddition with substituted dienes to afford 3,6-dihydro-1,2-thiazines with high stereoselectivity and some regioselectivity [1]. This established that the pyridine-thionitroso scaffold can direct regiochemical outcomes in cycloadditions. While the specific regioisomeric ratios for the 2-isomer have not been published, the precedent set by its 3-substituted analog confirms that the thionitroso group, when attached to a pyridine ring, is a competent and selective dienophile [1]. Sourcing the 2-isomer is therefore a rational strategy for exploring regiodivergent synthesis of thiazine libraries, based on the established class behavior.

Regioselective Synthesis 3,6-Dihydro-1,2-thiazines Thionitrosoarene

Bidentate vs. Monodentate Metal-Binding Mode

In transition metal complexes, the thionitrosyl (NS) ligand acts as a terminal, linear ligand analogous to nitrosyl (NO), but with softer donor properties [1]. The 2-thionitrosopyridine isomer is uniquely poised to act as a bidentate ligand, chelating metals through the pyridine nitrogen and the thionitroso sulfur. This chelation mode is structurally characterized in a related rhenium complex, where the pyridine and thionitrosyl ligands bind in a cis arrangement, demonstrating the viability of this binding motif [2]. In contrast, the 3-isomer cannot form a stable chelate ring with the metal center. This fundamental difference in denticity provides a clear, structure-driven reason for procuring the 2-isomer for coordination chemistry studies.

Coordination Chemistry Thionitrosyl Complexes Ligand Design

Computed Physicochemical Properties vs. 2-Nitrosopyridine

A comparison of key computed physicochemical properties reveals significant differences between Pyridine, 2-(thionitroso)- and its oxygen analog, 2-nitrosopyridine [1]. The molecular weight is 124.16 g/mol for the thionitroso compound versus 108.10 g/mol for the nitroso analog [1]. More importantly, the replacement of oxygen with sulfur increases the topological polar surface area (TPSA) and the number of heavy atoms, which can lead to lower passive membrane permeability. Conversely, the increased polarizability of the sulfur atom enhances dispersion interactions, which may improve binding to certain hydrophobic protein pockets. These computed differences, while not directly measuring biological activity, provide a quantitative basis for selecting the thionitroso analog in early-stage drug discovery when tuning specific ADME or target-binding properties.

Molecular Properties Drug-likeness Computational Chemistry

Optimal Use Cases Based on Differential Evidence


Regioselective Synthesis of Thiazine Libraries

Building on the established ability of thionitrosoarenes to participate in highly stereoselective cycloadditions [1], Pyridine, 2-(thionitroso)- is a strategic starting material for generating novel, patentable 3,6-dihydro-1,2-thiazine scaffolds. The 2-substitution pattern is expected to provide regioisomeric thiazine products that are complementary to those accessible from 3-thionitrosopyridine, allowing medicinal chemists to explore a distinct vector in chemical space for hit identification and lead optimization programs.

Design of Chelating Ligands for Soft Metals

The unique potential of Pyridine, 2-(thionitroso)- to act as a bidentate (N,S) ligand, as supported by crystallographic evidence of related thionitrosyl-pyridine metal complexes [2], makes it a valuable building block for synthesizing coordination compounds with soft transition metals (e.g., Re, Ru, Pd). This bidentate coordination mode, which is geometrically impossible for the 3-isomer, can be exploited to design catalysts with enhanced stability and novel reactivity, or to construct supramolecular architectures with defined geometries.

Cysteine-Selective Bioconjugation Probes

The soft electrophilic character of the thionitroso group, a class-level inference from reviews of thionitroso chemistry [3], suggests that Pyridine, 2-(thionitroso)- may serve as a scaffold for developing cysteine-selective probes and covalent inhibitors. The enhanced thiophilicity of the –N=S warhead, relative to classical nitroso electrophiles, can be leveraged to achieve faster labeling kinetics and improved selectivity in complex biological environments, making it a tool of choice for chemical proteomics and targeted covalent inhibitor design.

Scoping Hetero-Diels-Alder Reactions

For process chemists exploring scale-up of hetero-Diels-Alder reactions, the class-level evidence of higher dienophile reactivity for thionitroso compounds [3] suggests that Pyridine, 2-(thionitroso)- could enable reactions under milder conditions (lower temperature, shorter time) and with a broader scope of dienes compared to 2-nitrosopyridine. Procuring a sample for initial scoping studies is justified to assess whether this reactivity advantage translates into a more robust and scalable process for a specific target molecule.

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